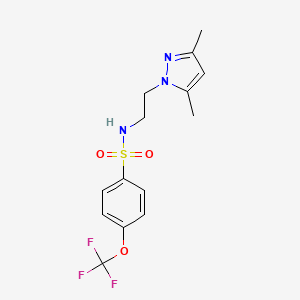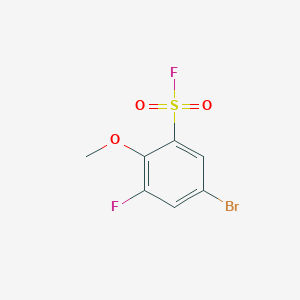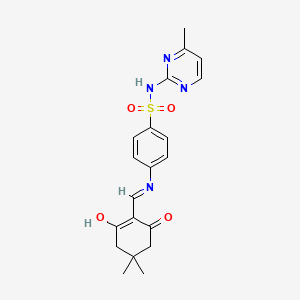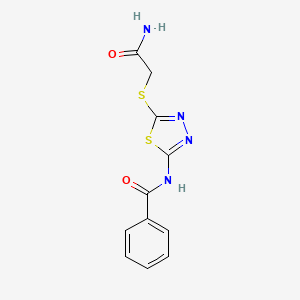
5-fluoro-N-(2-methylpropyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-fluoro-N-(2-methylpropyl)pyridin-2-amine”, also known as FMPA, is a chemical compound that belongs to the family of substituted pyridines . It was first synthesized and characterized in the late 1990s as a structural analog of a potent analgesic agent named tramadol. The primary aim of the synthesis was to develop a new series of analgesic agents with improved pharmacokinetic and pharmacodynamic properties.
Molecular Structure Analysis
The molecular formula of FMPA is C9H13FN2 . It possesses a fluorine atom and an isopropyl group attached to the two and three positions of the pyridine ring, respectively. The InChI code is 1S/C9H13FN2/c1-7(2)5-11-9-4-3-8(10)6-12-9/h3-4,6-7H,5H2,1-2H3,(H,11,12) .
Physical And Chemical Properties Analysis
FMPA exists as a white to off-white solid that is insoluble in water but soluble in organic solvents such as methanol and ethyl acetate. Its molecular weight is 168.215 g/mol . FMPA possesses a melting point of 89-91 °C. The compound is relatively stable under normal laboratory conditions and does not decompose easily.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
- Catalyst-Free Amination : A study demonstrated catalyst-free reactions of 2-fluoropyridine with amines, leading to the formation of N-(pyridin-2-yl) derivatives. This process highlights the potential of fluoro-substituted pyridines in synthesizing pyridinyl amines without the need for catalysts, indicating a broad applicability in organic synthesis (Abel et al., 2015).
- Fluorine-18 Labelling : Fluorine-18-labelled fluoropyridine derivatives have been developed for potential use in radiopharmaceutical chemistry. The synthesis method of these compounds demonstrates the utility of fluoro-substituted pyridines in creating radiolabeled synthons, which are crucial for PET imaging studies (Abrahim et al., 2006).
Biochemical Applications
- Biocatalysis for Pyridine Derivatives : Research on the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 has shown that these organisms can convert pyridin-2-amines into their hydroxylated forms. This biocatalytic approach provides an eco-friendly alternative for synthesizing bioactive pyridine derivatives, indicating their potential in pharmaceutical production (Stankevičiūtė et al., 2016).
Radiopharmaceutical Development
- PET Imaging of Neurofibrillary Tangles : The development of fluorine-18-labelled compounds for PET imaging, such as [18F]MK-6240, has been reported. These compounds are used to detect neurofibrillary tangles in the human brain, which are associated with Alzheimer's disease. The synthesis and application of these fluorinated compounds underscore their significance in advancing diagnostic methods for neurodegenerative diseases (Collier et al., 2017).
Material Science
- Ionic Liquids Synthesis : The synthesis of fluorous ionic liquids using pyrrolidine or piperidine and perfluoroalkyl iodide in pyridine has been explored. These novel fluorous ionic liquids exhibit high fluorophilicity, suggesting their potential use in material science applications, particularly as solvents and catalysts in fluorous chemistry (Honda et al., 2017).
Safety and Hazards
The safety information available indicates that FMPA may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
Propiedades
IUPAC Name |
5-fluoro-N-(2-methylpropyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-7(2)5-11-9-4-3-8(10)6-12-9/h3-4,6-7H,5H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQNSZZMSXPOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2599366.png)

![4,6-Dimethyl-2-[(4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2599369.png)
![(E)-ethyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2599370.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2599372.png)

![(2,2-Difluorospiro[2.3]hexan-1-yl)methanamine](/img/structure/B2599374.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2599380.png)


![[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2599385.png)